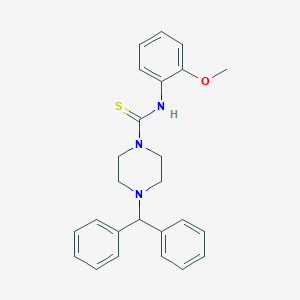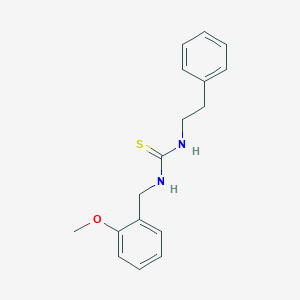
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTCP and is a member of the piperazine family.
Mecanismo De Acción
The exact mechanism of action of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is not yet fully understood. However, it has been reported to act as a dopamine and serotonin receptor antagonist, which may contribute to its analgesic, anxiolytic, and antipsychotic effects. It has also been reported to have an affinity for the sigma-1 receptor, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic, anxiolytic, and antipsychotic effects. It has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential applications in various fields of scientific research. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One of the main directions is to further investigate its potential applications in the treatment of various neurological and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in various experimental models. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Conclusion:
In conclusion, 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to determine its safety and efficacy in various experimental models.
Métodos De Síntesis
The synthesis of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of benzhydryl chloride with 2-methoxyaniline in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of carbon disulfide to obtain the final product. This synthesis method has been reported in various research articles, and it has been found to be a reliable and efficient method for the synthesis of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide.
Aplicaciones Científicas De Investigación
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have analgesic, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of various neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
Nombre del producto |
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide |
|---|---|
Fórmula molecular |
C25H27N3OS |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C25H27N3OS/c1-29-23-15-9-8-14-22(23)26-25(30)28-18-16-27(17-19-28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,26,30) |
Clave InChI |
IJLFPQDXCYIPKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)

![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)
![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)


![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)


